

# Navigating Enrollment in Tebipenem Pivoxil Clinical Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Tebipenem Pivoxil |           |
| Cat. No.:            | B1682725          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during clinical trial enrollment for **Tebipenem Pivoxil**, an oral carbapenem for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP). The information is compiled from publicly available data on the pivotal ADAPT-PO and PIVOT-PO clinical trials.

## **Troubleshooting Enrollment Challenges**

This section provides a question-and-answer guide to address specific issues that may arise during patient recruitment and screening for clinical trials of **Tebipenem Pivoxil**.

Q1: We are experiencing a high screen failure rate. What are the common reasons for ineligibility in **Tebipenem Pivoxil** cUTI/AP trials?

A1: High screen failure rates are a common challenge in clinical trials.[1][2] Based on the inclusion and exclusion criteria for the ADAPT-PO and PIVOT-PO trials, potential reasons for screen failure can be categorized as follows:

- Patient-Related Factors:
  - Inability to provide informed consent.
  - Inability to ingest oral tablets.



- Severe nausea or vomiting that is not well-controlled.
- Disease-Specific Exclusions:
  - Presence of gross hematuria requiring intervention.
  - Recent (within 7 days) or planned urinary tract surgery.
  - Other concurrent infections that could confound the assessment of the study drug.
- Laboratory and Concomitant Medication Exclusions:
  - Impaired renal function (Creatinine clearance ≤30 mL/min).
  - Anticipated need for other antibiotics during the study period.
  - Receipt of a potentially effective antimicrobial within 72 hours prior to randomization.

Q2: Our recruitment numbers are lower than expected. What strategies can we employ to improve patient enrollment?

A2: Several factors can impact recruitment, including a lack of awareness among potential participants and healthcare providers.[4][5][6] Consider the following strategies:

- Enhance Site and Investigator Engagement:
  - Ensure all investigators and clinical staff are thoroughly familiar with the trial protocol and the potential benefits of an oral carbapenem for cUTI.
  - Provide clear and concise educational materials for healthcare providers to facilitate patient referrals.
- Patient-Centric Recruitment:
  - Develop patient-friendly informational materials that clearly explain the purpose of the trial,
     the procedures involved, and the potential risks and benefits.
  - Address common patient concerns, such as fear of adverse events or the possibility of receiving a placebo.[6]



- Consider logistical support for patients, such as transportation assistance and flexible scheduling, to reduce the burden of participation.
- Targeted Outreach:
  - Collaborate with urology and infectious disease clinics to identify potentially eligible patients.
  - Utilize digital platforms and patient advocacy groups to raise awareness about the clinical trial.[8]

Q3: We are having difficulty retaining enrolled patients. What are some common reasons for patient withdrawal and how can we mitigate them?

A3: Patient retention is crucial for the successful completion of a clinical trial. Reasons for withdrawal can include:

- Adverse Events: While the safety profile of **Tebipenem Pivoxil** has been reported as similar
  to its comparators, with mild diarrhea and headache being the most common adverse
  events, any adverse experience can lead to withdrawal.[9] Proactive management of side
  effects and clear communication with participants are key.
- Burdensome Trial Procedures: Complex and lengthy questionnaires or frequent site visits
  can lead to patient fatigue.[6] Streamlining data collection and exploring options for remote
  monitoring where feasible can improve the patient experience.
- Lack of Engagement: Maintaining regular communication with participants and making them feel like valued partners in the research process can improve retention.

## Frequently Asked Questions (FAQs)

Q1: What were the key inclusion and exclusion criteria for the pivotal **Tebipenem Pivoxil** clinical trials?

A1: The following tables summarize the key eligibility criteria for the ADAPT-PO and PIVOT-PO Phase 3 clinical trials.

Table 1: Key Inclusion Criteria for **Tebipenem Pivoxil** Phase 3 Trials



| Criteria            | ADAPT-PO (NCT03788967)                                                        | PIVOT-PO (NCT06059846)                                                  |
|---------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Age                 | ≥ 18 years                                                                    | ≥ 18 years                                                              |
| Diagnosis           | Complicated Urinary Tract<br>Infection (cUTI) or Acute<br>Pyelonephritis (AP) | Complicated Urinary Tract Infection (cUTI) or Acute Pyelonephritis (AP) |
| Informed Consent    | Able to provide informed consent                                              | Able to provide informed consent                                        |
| Oral Administration | Able to ingest oral tablets                                                   | Able to ingest oral tablets                                             |
| Symptom Control     | Nausea and/or vomiting, if present, should be mild or well-controlled         | N/A (not explicitly stated as an inclusion criterion)                   |

Source: ClinicalTrials.gov[3][10]

Table 2: Key Exclusion Criteria for Tebipenem Pivoxil Phase 3 Trials

| Criteria                   | ADAPT-PO (NCT03788967)                                                                  | PIVOT-PO (NCT06059846)                                                                  |
|----------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Renal Function             | Creatinine clearance ≤30<br>mL/min                                                      | Creatinine clearance ≤30<br>mL/min                                                      |
| Recent/Planned Surgery     | Urinary tract surgery within 7 days prior or planned during the study                   | Urinary tract surgery within 7 days prior or planned during the study                   |
| Prior Antimicrobial Use    | Receipt of a potentially effective antimicrobial within 72 hours prior to randomization | Receipt of a potentially effective antimicrobial within 72 hours prior to randomization |
| Concomitant Antimicrobials | Anticipated concomitant use of non-study antimicrobial therapy                          | Anticipated concomitant use of non-study antimicrobial therapy                          |
| Gross Hematuria            | N/A (not explicitly stated as an exclusion criterion)                                   | Gross hematuria requiring intervention                                                  |



Source: ClinicalTrials.gov[3][10]

Q2: What was the overall design of the **Tebipenem Pivoxil** Phase 3 clinical trials?

A2: Both the ADAPT-PO and PIVOT-PO trials were Phase 3, randomized, double-blind, double-dummy, multicenter, prospective studies.

- ADAPT-PO: This trial compared orally administered Tebipenem Pivoxil Hydrobromide to intravenously administered Ertapenem in patients with cUTI or AP.[11][12]
- PIVOT-PO: This trial compared orally administered Tebipenem Pivoxil Hydrobromide to intravenously administered Imipenem-cilastatin in patients with cUTI or AP.[13]

## **Experimental Protocols & Methodologies**

Patient Screening and Enrollment Workflow

The following diagram illustrates a typical workflow for screening and enrolling patients in a cUTI clinical trial like those for **Tebipenem Pivoxil**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Screen Failure in Clinical Trials: Improving Reconciliation Advarra [advarra.com]
- 2. clinicalpursuit.com [clinicalpursuit.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. biodexapharma.com [biodexapharma.com]
- 5. Clinical Trial Patient Recruitment Challenges & Solutions [meplis.com]







- 6. Patient Recruitment in Clinical Trials: Five Challenges and How to Overcome Them [milo-healthcare.com]
- 7. 2020onsite.com [2020onsite.com]
- 8. Patient Recruitment Strategies for Clinical Trials [freyrsolutions.com]
- 9. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Spero Therapeutics Tebipenem Pivoxil Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]
- 13. gsk.com [gsk.com]
- To cite this document: BenchChem. [Navigating Enrollment in Tebipenem Pivoxil Clinical Trials: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682725#challenges-in-tebipenem-pivoxil-clinical-trial-enrollment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com